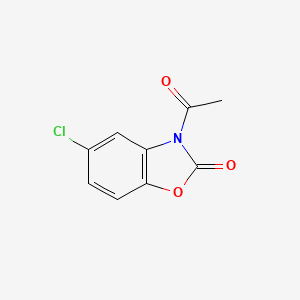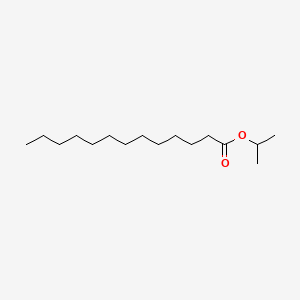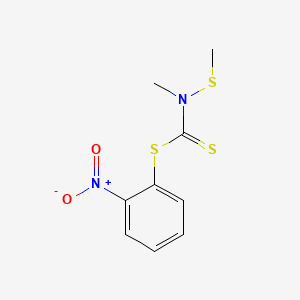
1,5-Naphthalenedisulfonic acid, 3,3'-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, triazine, and azo groups.
Vorbereitungsmethoden
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves several steps. The process typically begins with the preparation of the naphthalenedisulfonic acid derivative, followed by the introduction of the triazine and azo groups through a series of condensation and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.
Reduction: The azo groups can be reduced to form amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The triazine and azo groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
2,7-Naphthalenedisulfonic acid derivatives: These compounds have similar sulfonic acid and azo groups but differ in their triazine and phenylene substituents.
1,5-Naphthalenedisulfonic acid derivatives: These compounds share the same naphthalenedisulfonic acid core but have different substituents on the triazine and phenylene rings. The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72906-25-3 |
|---|---|
Molekularformel |
C51H38Cl2N16Na4O16S4 |
Molekulargewicht |
1422.1 g/mol |
IUPAC-Name |
tetrasodium;3-[[2-acetamido-4-[[4-[2-[[4-[5-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C51H42Cl2N16O16S4.4Na/c1-23-12-13-32(56-48-60-46(52)62-50(64-48)58-38-19-34(54-24(2)70)36(21-40(38)84-4)68-66-26-15-30-28(44(17-26)88(78,79)80)8-6-10-42(30)86(72,73)74)33(14-23)57-49-61-47(53)63-51(65-49)59-39-20-35(55-25(3)71)37(22-41(39)85-5)69-67-27-16-31-29(45(18-27)89(81,82)83)9-7-11-43(31)87(75,76)77;;;;/h6-22H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,56,58,60,62,64)(H2,57,59,61,63,65);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
JKXPVKKQHQTRBS-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)NC(=O)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])OC)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C(=C7)NC(=O)C)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



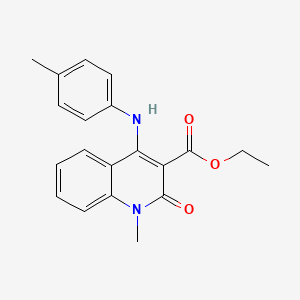

![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
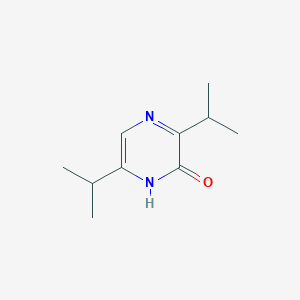

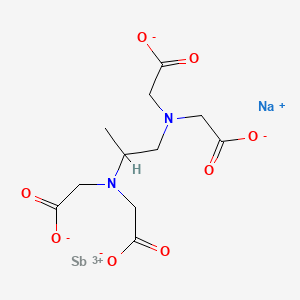
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
